O-Trensox, also known as TRX, is a synthetic iron chelator that has garnered attention for its potential therapeutic applications, particularly in the treatment of iron overload conditions. It belongs to a class of compounds known as siderophores, which are molecules that bind iron with high affinity. O-Trensox is specifically designed to act as a hexadentate ligand, forming stable complexes with iron ions.
The development of O-Trensox is attributed to research efforts aimed at creating effective iron chelators. Initial studies on its synthesis and properties were conducted by various research teams, including those led by Baret et al. and Caris et al., who published their findings in the mid-1990s. More recent studies have focused on its efficacy in biological systems and its potential applications in medicine and environmental science .
O-Trensox is classified as a synthetic chelating agent, specifically an iron chelator. It is part of a broader category of compounds known as hydroxypyridinones and hydroxylquinolines, which are characterized by their ability to form stable complexes with metal ions, particularly transition metals like iron .
The synthesis of O-Trensox involves several steps that utilize commercially available reagents. A typical synthesis pathway includes the following:
The synthesis can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), which help confirm the structure and purity of the final product .
O-Trensox features a complex molecular structure that allows for efficient binding to iron ions. The compound typically includes:
The molecular formula for O-Trensox is C₁₃H₁₅N₃O₄, and its molar mass is approximately 273.28 g/mol. Structural analysis reveals that it forms stable six-membered chelate rings upon binding to iron .
O-Trensox undergoes various chemical reactions primarily involving metal ion complexation. Key reactions include:
Spectrophotometric titrations are commonly used to study the complexation behavior of O-Trensox with iron ions, providing insights into binding constants and stoichiometry .
The mechanism by which O-Trensox exerts its effects involves:
Experimental evidence suggests that O-Trensox exhibits a dose-dependent effect on cell proliferation and apoptosis in various cancer cell lines, demonstrating its potential as an anticancer agent .
O-Trensox is typically a crystalline solid at room temperature. Its solubility in water varies based on pH but generally increases at lower pH levels due to enhanced protonation.
O-Trensox has several scientific uses:
O-Trensox (systematic name: Tris[(8-hydroxyquinoline-7-carboxylamidoethyl)amine]), is a synthetic hexadentate tripodal ligand with the molecular formula C₃₆H₃₀N₆O₆. Its core scaffold comprises a central tris(2-aminoethyl)amine (TREN) unit tethered to three modified 8-hydroxyquinoline (8-HQ) groups via amide linkages [1] [8]. Each 8-HQ subunit acts as a bidentate chelator, providing oxygen (phenolate) and nitrogen (quinoline) donors that form six coordination bonds with Fe³⁺ in an octahedral geometry [7] [8]. The sulfonate groups (-SO₃H) appended to the quinoline rings confer high water solubility, distinguishing it from lipophilic analogs like O-Trenox (which lacks sulfonates) [3].
Key structural features include:
Table 1: Key Coordination Features of O-Trensox
Property | Description |
---|---|
Coordination Mode | Hexadentate (N₃O₃ donor set) |
Fe³⁺ Binding Sites | Three bidentate 8-hydroxyquinoline-7-carboxylate subunits |
Molecular Symmetry | C₃ₓ (tripodal) |
Iron Coordination Sphere | Distorted octahedral |
Primary Donor Atoms | Phenolate O (3), Quinoline N (3) |
O-Trensox was engineered in the 1990s as part of efforts to develop abiotic siderophores with tailored iron affinity and solubility. The synthesis involves sequential functionalization of 8-hydroxyquinoline:
Carboxylation:8-Hydroxyquinoline undergoes Kolbe-Schmitt carboxylation under CO₂ pressure (50 bar) and heat (160°C) to yield 8-hydroxyquinoline-7-carboxylic acid in 79% yield [1].
Activation and Coupling:The carboxylic acid is activated with 1,1'-carbonyldiimidazole (CDI) in anhydrous THF, followed by coupling with TREN under reflux to form the tripodal framework [1] [8].
Sulfonation (Optional):For O-Trensox, electrophilic sulfonation at the quinoline ring introduces -SO₃H groups, enhancing hydrophilicity [3] [8].
This synthetic route achieves yields >65% and allows modular tuning:
O-Trensox mimics natural siderophores (e.g., enterobactin) by sequestering Fe³⁺ with exceptional affinity (pFe³⁺ = 20.5, where pFe³⁺ = −log[Fe³⁺] at pH 7.4, [ligand] = 10μM, [Fe] = 1μM) [2] [8]. Its abiotic origin avoids bacterial recognition systems, making it a versatile tool for:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ (Fenton Reaction)
Table 2: O-Trensox vs. Natural Siderophores
Property | O-Trensox | Enterobactin | Desferrioxamine B (DFO) |
---|---|---|---|
Type | Synthetic, abiotic | Natural (catecholate) | Natural (hydroxamate) |
Fe³⁺ Affinity (pFe³⁺) | 20.5 | 23.5 | 20.6 |
Solubility | High (hydrophilic) | Low | Moderate |
Cellular Uptake | Passive diffusion | Receptor-mediated (FepA) | Receptor-independent |
Primary Applications | Agrochemical delivery, biomedical research | Bacterial iron acquisition | Iron overload therapy |
O-Trensox's versatility has spurred derivatives for diagnostic imaging (e.g., ⁹⁹ᵐTc-O-Trensox for SPECT) and targeted therapies via vector conjugation [1] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: